5-methyl-6-nitrothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-methyl-6-nitrothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its fused ring structure, which includes both a thiophene and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-nitrothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene derivatives with pyrimidine precursors under specific conditions. For example, the reaction of 5-methylthiophene-2-carboxylic acid with guanidine nitrate in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-methyl-6-nitrothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced thienopyrimidines, and various substituted thienopyrimidines .
Scientific Research Applications
5-methyl-6-nitrothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research indicates its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-6-nitrothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit specific enzymes and interfere with cellular pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
5-methylthieno[2,3-d]pyrimidin-4(3H)-one: Lacks the nitro group, resulting in different chemical and biological properties.
6-nitrothieno[2,3-d]pyrimidin-4(3H)-one: Lacks the methyl group, affecting its reactivity and applications.
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Contains an additional methyl group, altering its chemical behavior.
Uniqueness
These functional groups contribute to its distinct chemical properties and enhance its utility in various fields of research .
Properties
Molecular Formula |
C7H5N3O3S |
---|---|
Molecular Weight |
211.20 g/mol |
IUPAC Name |
5-methyl-6-nitro-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5N3O3S/c1-3-4-5(11)8-2-9-6(4)14-7(3)10(12)13/h2H,1H3,(H,8,9,11) |
InChI Key |
QKKLPQQKLKIERY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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